molecular formula C5H6ClNO B1603151 3-Chloro-5,6-dihydropyridin-2(1H)-one CAS No. 207976-92-9

3-Chloro-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1603151
CAS No.: 207976-92-9
M. Wt: 131.56 g/mol
InChI Key: MDCPVYOIYISUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6-dihydropyridin-2(1H)-one: is a heterocyclic organic compound that features a chlorine atom substituted at the third position of a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dihydropyridin-2(1H)-one typically involves the chlorination of 5,6-dihydropyridin-2(1H)-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

5,6-Dihydropyridin-2(1H)-one+SOCl2This compound+SO2+HCl\text{5,6-Dihydropyridin-2(1H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5,6-Dihydropyridin-2(1H)-one+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-Chloro-5,6-dihydropyridin-2(1H)-one can undergo oxidation reactions to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield 3-chloropiperidin-2-one.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of various functional groups. Reagents such as sodium methoxide (NaOCH₃) can be used for methoxylation.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions

    Reduction: Pd/C, H₂ gas, mild temperatures

    Substitution: NaOCH₃, other nucleophiles, solvent conditions

Major Products Formed

    Oxidation: Pyridine derivatives

    Reduction: 3-Chloropiperidin-2-one

    Substitution: Functionalized dihydropyridinones

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dihydropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s reactivity and binding affinity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,6-dihydropyridin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.

    3-Iodo-5,6-dihydropyridin-2(1H)-one: Contains an iodine atom at the third position.

    5,6-Dihydropyridin-2(1H)-one: Lacks the halogen substitution.

Uniqueness

3-Chloro-5,6-dihydropyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and alter its interaction with other molecules, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPVYOIYISUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623730
Record name 3-Chloro-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207976-92-9
Record name 3-Chloro-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5,6-dihydropyridin-2(1H)-one
Reactant of Route 2
3-Chloro-5,6-dihydropyridin-2(1H)-one
Reactant of Route 3
3-Chloro-5,6-dihydropyridin-2(1H)-one
Reactant of Route 4
3-Chloro-5,6-dihydropyridin-2(1H)-one
Reactant of Route 5
3-Chloro-5,6-dihydropyridin-2(1H)-one
Reactant of Route 6
3-Chloro-5,6-dihydropyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.